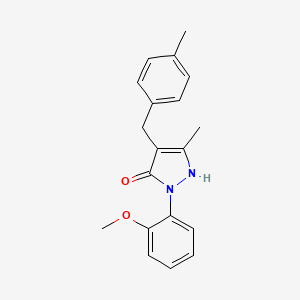![molecular formula C22H17ClF3NO2 B4540285 7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4540285.png)
7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Description
The quinolinedione family encompasses a broad range of compounds known for their diverse chemical properties and potential applications in materials science and pharmaceuticals. "7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" is a molecule that incorporates elements such as a chlorophenyl group, a trifluoromethylphenyl group, and a tetrahydroquinolinedione core, suggesting a complex interaction of electronic and steric effects that could influence its chemical behavior and utility.
Synthesis Analysis
The synthesis of complex quinolinediones typically involves multi-step organic reactions, including cyclization, substitution, and condensation processes. Techniques such as palladium-catalyzed C-N and C-C coupling reactions have been utilized to construct the quinolinedione scaffold and introduce various substituents at specific positions on the ring system (Thomas & Tyagi, 2010).
Molecular Structure Analysis
Detailed molecular structure analysis of quinolinediones can be performed using spectroscopic methods and quantum chemical calculations. DFT and TD-DFT calculations, along with spectroscopic techniques like FT-IR, NMR, and UV-Vis, are instrumental in elucidating the molecular geometry, electronic structure, and spectroscopic properties of these compounds. Such analyses reveal the influence of different substituents on the electronic distribution and molecular conformation (Wazzan et al., 2016).
properties
IUPAC Name |
7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO2/c23-17-4-2-1-3-15(17)13-9-18-21(19(28)10-13)16(11-20(29)27-18)12-5-7-14(8-6-12)22(24,25)26/h1-8,13,16H,9-11H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVCFXSTCGDNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



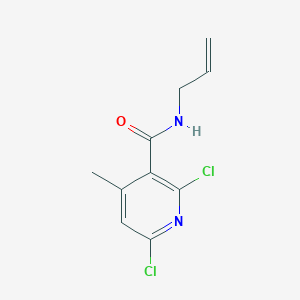
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4540208.png)
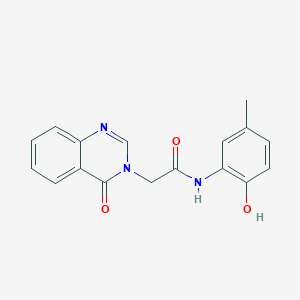
![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4540217.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4540219.png)
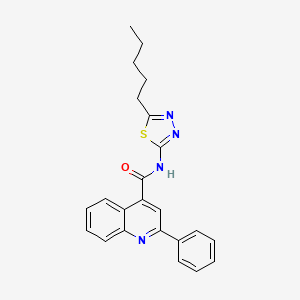
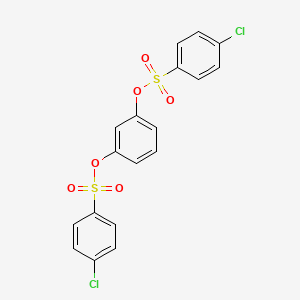
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4540253.png)
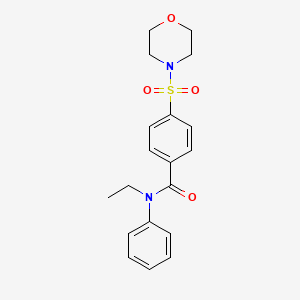
![methyl 4-ethyl-5-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4540259.png)
![4-chloro-3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4540264.png)
![2-({2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl}thio)nicotinic acid](/img/structure/B4540266.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4540275.png)
